3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
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Overview
Description
3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound with a molecular formula of C7H7ClN2O2S2 and a molecular weight of 250.73 g/mol . This compound is characterized by the presence of an imidazo-thiazole ring system, which is a fused bicyclic structure containing both nitrogen and sulfur atoms. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the reaction of 3-ethylimidazo[2,1-B][1,3]thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
Starting Material: 3-Ethylimidazo[2,1-B][1,3]thiazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The imidazo-thiazole ring system can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functionalized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-5-sulfonyl chloride: A related compound with similar reactivity but lacking the imidazo ring system.
Imidazo[2,1-B][1,3]thiazole derivatives: A class of compounds with varying substituents on the imidazo-thiazole ring, exhibiting diverse chemical and biological properties.
Uniqueness
3-Ethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to the presence of both an ethyl group and a sulfonyl chloride group on the imidazo-thiazole ring system.
Properties
Molecular Formula |
C7H7ClN2O2S2 |
---|---|
Molecular Weight |
250.7 g/mol |
IUPAC Name |
3-ethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2S2/c1-2-5-4-13-7-9-3-6(10(5)7)14(8,11)12/h3-4H,2H2,1H3 |
InChI Key |
OVBBZDRUAROTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
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